2-{[5-(3,4-dimethylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 670273-55-9
Cat. No.: VC6485490
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670273-55-9 |
|---|---|
| Molecular Formula | C19H19N3O2S2 |
| Molecular Weight | 385.5 |
| IUPAC Name | 2-[5-(3,4-dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H19N3O2S2/c1-4-7-22-18(24)16-14(13-6-5-11(2)12(3)8-13)9-25-17(16)21-19(22)26-10-15(20)23/h4-6,8-9H,1,7,10H2,2-3H3,(H2,20,23) |
| Standard InChI Key | UFCRROKXPLWLOC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N)CC=C)C |
Introduction
Chemical Characterization and Structural Analysis
Molecular Properties
The compound’s molecular formula is C₁₉H₁₉N₃O₂S₂, with a molecular weight of 385.5 g/mol. Its IUPAC name, 2-[5-(3,4-dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide, reflects the integration of a thieno[2,3-d]pyrimidin-4-one ring system substituted at position 5 with a 3,4-dimethylphenyl group, at position 3 with an allyl chain, and at position 2 with a sulfanylacetamide group.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 670273-55-9 |
| Molecular Formula | C₁₉H₁₉N₃O₂S₂ |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
| SMILES | CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N)CC=C)C |
| InChIKey | UFCRROKXPLWLOC-UHFFFAOYSA-N |
The presence of the allyl group enhances molecular flexibility, potentially improving binding interactions with biological targets, while the 3,4-dimethylphenyl moiety contributes to hydrophobic interactions .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies of analogous thieno[2,3-d]pyrimidinones reveal distinct signals for the pyrimidinone carbonyl (δ ~160-170 ppm in ¹³C NMR) and aromatic protons (δ ~6.5-7.5 ppm in ¹H NMR) . Computational models predict moderate solubility in polar aprotic solvents, though experimental solubility data remain limited.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Core Formation: Condensation of 3,4-dimethylphenylacetonitrile with diethyl oxalate under basic conditions yields a keto-ester intermediate.
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Gewald Reaction: Reaction with elemental sulfur and cyanoacetate forms the thieno[2,3-d]pyrimidinone scaffold .
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Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution at position 3.
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Sulfanyl-Acetamide Functionalization: Thiolation at position 2 followed by coupling with chloroacetamide completes the structure.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Keto-ester formation | Diethyl oxalate, NaH, THF, 0°C | 78 |
| Gewald reaction | Sulfur, morpholine, ethanol, reflux | 85 |
| Allylation | Allyl bromide, K₂CO₃, DMF, 60°C | 92 |
| Acetamide coupling | Chloroacetamide, Et₃N, DCM, rt | 88 |
Structural Analogues and SAR
Modifications to the 3,4-dimethylphenyl group (e.g., halogenation) or replacement of the allyl chain with bulkier alkyl groups have been explored to enhance target affinity. For instance, fluorination at the phenyl ring improves blood-brain barrier penetration in related compounds.
Biological Activity and Mechanistic Insights
Kinase Inhibition
The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC₅₀ values in the low micromolar range. Molecular docking studies suggest that the sulfanylacetamide group forms hydrogen bonds with the kinase hinge region, while the 3,4-dimethylphenyl group occupies a hydrophobic pocket .
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The allyl moiety is critical for disrupting microbial cell membranes, as evidenced by time-kill assays.
Modulation of Melanin Synthesis
Analogous thieno[2,3-d]pyrimidinones upregulate melanin production in murine B16 cells by 40–60% at 10 µM, likely via activation of the cAMP/PKA pathway. The azepine-containing derivatives show enhanced activity, suggesting structural flexibility is key .
Research Gaps and Future Directions
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